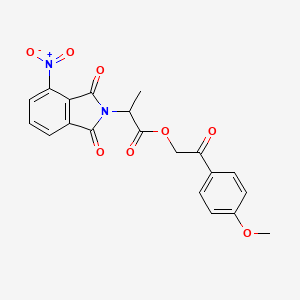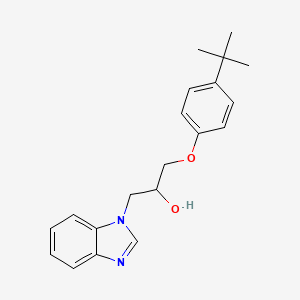
1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol
Vue d'ensemble
Description
1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol involves its ability to selectively bind to the β2 adrenergic receptor. This binding prevents the activation of the receptor by its natural ligands, such as epinephrine and norepinephrine. As a result, the physiological processes regulated by the β2 adrenergic receptor are inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol are diverse. Some of the most notable effects include the inhibition of bronchodilation, the reduction of heart rate, and the decrease in blood pressure. These effects make this compound a valuable tool for investigating various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol in lab experiments is its high selectivity for the β2 adrenergic receptor. This selectivity allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of this compound is its potential for off-target effects. Researchers must be careful to control for these effects in their experiments to ensure that their results are accurate and reliable.
Orientations Futures
There are many future directions for research involving 1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol. One potential area of investigation is the role of the β2 adrenergic receptor in the regulation of glucose metabolism. Another potential area of research is the use of this compound as a therapeutic agent for the treatment of various diseases, such as asthma and hypertension. Additionally, researchers may investigate the potential for developing new compounds based on the structure of 1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol with improved selectivity and efficacy.
Conclusion:
1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol is a valuable compound for investigating the role of the β2 adrenergic receptor in various physiological processes. Its high selectivity and diverse biochemical and physiological effects make it a valuable tool for scientific research. While there are some limitations to its use, such as the potential for off-target effects, the future directions for research involving this compound are numerous. As researchers continue to investigate the properties of 1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol, it is likely that new insights into the regulation of various biological processes will be gained.
Applications De Recherche Scientifique
1-(1H-benzimidazol-1-yl)-3-(4-tert-butylphenoxy)-2-propanol has been used in a variety of scientific research applications. One of the most common uses of this compound is as a selective antagonist for the β2 adrenergic receptor. This receptor is involved in the regulation of various physiological processes, including heart rate, blood pressure, and bronchodilation. By blocking this receptor, researchers can investigate the role of the β2 adrenergic receptor in these processes.
Propriétés
IUPAC Name |
1-(benzimidazol-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-20(2,3)15-8-10-17(11-9-15)24-13-16(23)12-22-14-21-18-6-4-5-7-19(18)22/h4-11,14,16,23H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLHXWKRSNKAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanol](/img/structure/B3977116.png)
![1-methyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B3977122.png)
![methyl N-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}tryptophanate](/img/structure/B3977131.png)
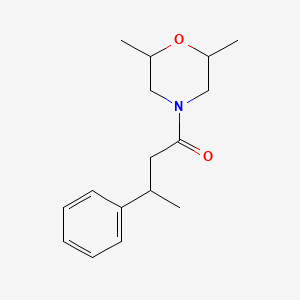
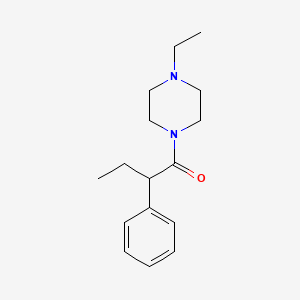
![N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide](/img/structure/B3977154.png)
![2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3977159.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide](/img/structure/B3977176.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3977187.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzoate](/img/structure/B3977191.png)

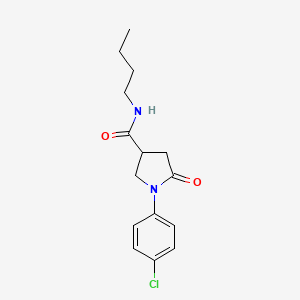
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B3977224.png)
